

Engineering Bioavailability: A Technical Guide to Diarylpyrimidine NNRTI Salt Form Screening

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Compound of Interest

Compound Name: *Etravirine hydrobromide*

CAS No.: 1030633-38-5

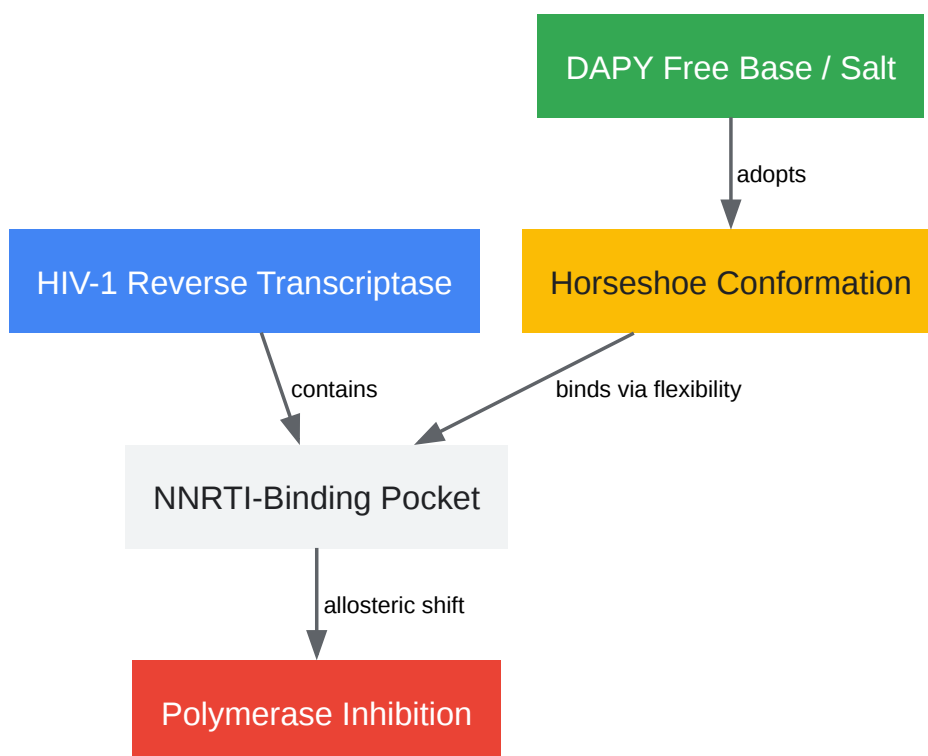
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Introduction: The DAPY Solubility Paradox

Diarylpyrimidines (DAPYs), such as Etravirine (ETR) and Rilpivirine (RPV), represent a highly potent, third-generation class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV-1 antiretroviral therapy. Their clinical success stems from their structural flexibility; DAPYs adopt a unique "horseshoe" conformation that allows them to reposition within the NNRTI-binding pocket (NNIBP), effectively overcoming common viral resistance mutations like K103N and Y181C[1][1].

However, this structural architecture creates a severe biopharmaceutical paradox. The highly aromatic, lipophilic nature of DAPYs results in extreme aqueous insolubility (e.g., Etravirine solubility is $<1 \mu\text{g/mL}$ at pH 7.0), classifying them as challenging BCS Class II or IV compounds[2][2]. To bridge the gap between in vitro potency and in vivo bioavailability, rigorous salt form screening is a mandatory preformulation step.



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Allosteric inhibition of HIV-1 RT by flexible DAPY NNRTIs.

The Thermodynamics of DAPY Salt Formation

Salt screening targets the weakly basic nitrogen centers within the DAPY structure, primarily the central pyrimidine ring and the anilino nitrogens.

Causality in Counterion Selection

The fundamental rule of salt formation dictates that the pKa of the conjugate acid must be at least 2 to 3 units lower than the pKa of the basic center to ensure complete proton transfer rather than mere hydrogen bonding (which would yield a cocrystal)[3][3]. Because DAPYs are exceptionally weak bases, organic acids like acetic or tartaric acid often fail to form stable salts. Instead, screening must heavily weight strong inorganic and sulfonic acids (e.g., hydrochloric, methanesulfonic, sulfuric, and p-toluenesulfonic acids)[4][4].

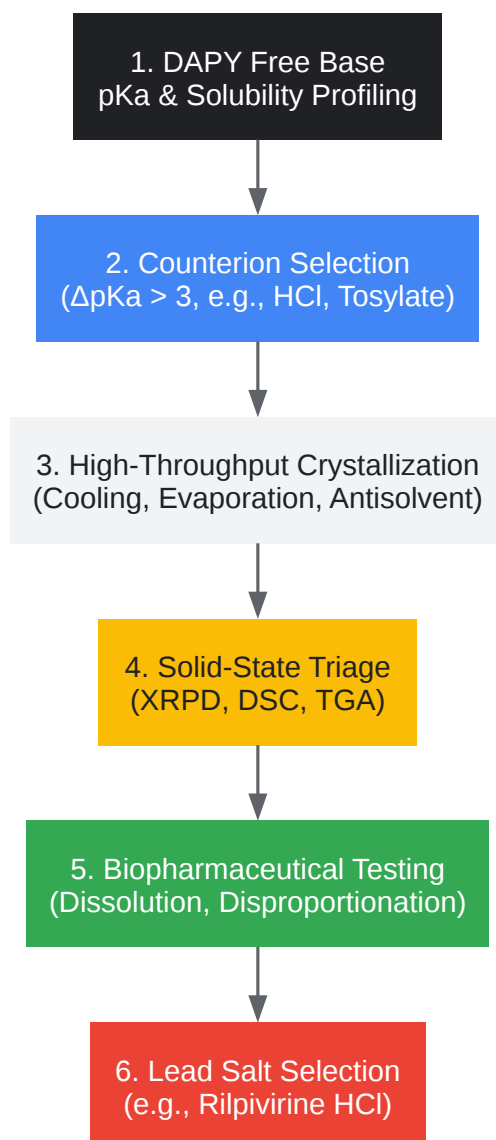
The Threat of Disproportionation

The primary failure mode for DAPY salts is disproportionation—the conversion of the salt back into the insoluble free base upon contact with an aqueous environment. This occurs when the microenvironmental pH exceeds the

of the salt. In my experience, if a DAPY salt lattice lacks sufficient hydrogen-bonding networks to stabilize the ionized state during hydration, it will rapidly precipitate as the free base, negating any bioavailability advantage.

High-Throughput Salt Screening (HTS) Methodology

To systematically identify viable solid forms, a high-throughput experimentation (HTE) approach is utilized[5][5]. The following is a self-validating protocol designed to eliminate false positives (such as free-base polymorphs or unreacted physical mixtures).



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Tiered high-throughput salt screening workflow for DAPY NNRTIs.

Step-by-Step Protocol: Self-Validating Microscale Screening

Phase 1: Matrix Preparation & Control Setup

- **Solvent Selection:** Select 8–12 ICH Class 2/3 solvents with varying polarities and hydrogen-bonding capabilities (e.g., THF, acetone, ethanol, ethyl acetate, acetonitrile).
- **Internal Validation Control:** For every solvent tested, include a "Free Base Control" well (API + Solvent, no counterion). **Causality:** This ensures that any new crystal habit observed in the active wells is definitively a salt/cocrystal and not merely a novel polymorph of the free base induced by the solvent.

Phase 2: Automated Crystallization 3. **Dispensing:** Using an automated liquid handler, dispense 5–10 mg of DAPY free base into 96-well glass plates. 4. **Counterion Addition:** Add counterions at a 1:1.05 molar ratio (slight excess to drive protonation). Target strong acids: HCl,

, methanesulfonic acid, benzenesulfonic acid, and p-toluenesulfonic acid. 5. **Crystallization Modes:** Subject parallel plates to three distinct thermodynamic pathways:

- **Temperature Cycling:** 5°C to 50°C cycles over 48 hours to promote Ostwald ripening.
- **Slow Evaporation:** Ambient evaporation over 7 days to yield high-quality single crystals.
- **Antisolvent Addition:** Rapid precipitation using heptane or water to force kinetic lattice formation.

Phase 3: Solid-State Triage 6. **Primary Harvest:** Isolate solids via centrifugation. Analyze immediately via X-Ray Powder Diffraction (XRPD). Compare diffractograms against the Free Base Control. 7. **Thermal Profiling:** Subject unique XRPD hits to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). **Causality:** DAPYs have a high propensity to form solvates (pseudopolymorphs) during screening. TGA will reveal mass loss prior to melting, instantly flagging undesirable solvated forms[4][4].

Quantitative Data & Case Studies

The biopharmaceutical fate of DAPY salts is highly dependent on the specific API-counterion pairing. Below is a summarized comparison of solid forms discovered for Etravirine and Rilpivirine.

Table 1: Solid-State Properties of DAPY Salt Forms

API	Counterion	Solid Form Type	Stability / Aqueous Dissociation Profile	Ref
Etravirine	Hydrochloride	Salt	Rapidly dissociated (< 1h) in 50% EtOH/Water	[4][4]
Etravirine	Tosylate	Salt	50% phase transformation to free base at 1h	[4][4]
Etravirine	Adipic Acid	Cocrystal	Stable; demonstrated improved solubility over time	[4][4]
Rilpivirine	Hydrochloride	Salt	Highly stable; maintained dissolution > 33 months (30°C/75% RH)	[6][6]

Case Study 1: The Etravirine Disproportionation Challenge

In a comprehensive screening study by Rajput et al., 13 new solid forms of Etravirine were isolated, including five salts (hydrochloride, mesylate, sulfate, besylate, and tosylate) and five

solvates[4][4].

The Causality of the Dissolution Matrix: Because Etravirine free base is so hydrophobic, testing salt solubility in pure water causes instantaneous disproportionation, making kinetic measurements impossible. Therefore, researchers utilized a 50% ethanol-water mixture at neutral pH. Even in this optimized matrix, all salts dissociated back to the free base within one hour, except the tosylate salt, which showed a 50% phase transformation[4][4]. Interestingly, cocrystals (e.g., with adipic acid) proved far more stable, highlighting that when

is marginal, non-ionic hydrogen-bonded lattices can sometimes offer superior biopharmaceutical stability over true ionic salts.

Case Study 2: Rilpivirine Hydrochloride Success

Conversely, Rilpivirine (molecular weight of free base: 366.42 g/mol) was successfully commercialized as a monohydrochloride salt (molecular weight: 402.88 g/mol) under the brand name Edurant[6][6].

The Causality of Counterion Selection: One might question the choice of a hydrochloride salt for an oral drug, given the high concentration of chloride ions in the stomach (which can suppress solubility via the common ion effect). However, for Rilpivirine, the HCl salt provided an optimal combination of lattice energy (preventing hygroscopicity) and chemical stability. FDA stability data confirms that Rilpivirine HCl tablets maintain their rapid dissolution specifications ($Q=$ at 45 minutes) even after 33 months under accelerated 30°C/75% RH conditions[6][6].

Conclusion

Salt screening for Diarylpyrimidine NNRTIs is an exercise in balancing kinetic solubility enhancement against thermodynamic disproportionation. Because DAPYs are weak bases with extreme lipophilicity, standard salt screens will yield a high rate of solvates and unstable ionic lattices. Success requires a self-validating HTS workflow that strictly controls for free-base polymorphs, utilizes strong conjugate acids (

), and immediately triages hits via rigorous aqueous stability testing.

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